molecular formula C25H19ClN4O2S B2371261 N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536705-19-8

N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2371261
CAS No.: 536705-19-8
M. Wt: 474.96
InChI Key: JMUBHCMBFQNEDR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds similar to N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of these compounds in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Antiplasmodial and Antioxidant Activities

Further research into the applications of related compounds includes the evaluation of their antiplasmodial properties. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared via a Beckmann rearrangement and trifluoroacetylation sequence revealed potential in vitro antiplasmodial properties against Plasmodium falciparum, suggesting a possible role in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017). Additionally, the antioxidant activities of synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were investigated, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).

Structural and Molecular Interaction Studies

The structural characteristics and molecular interactions of related compounds have been a focus of several studies. For instance, research on the vibrational spectroscopic signatures and quantum mechanical studies of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide provided insights into its stereo-electronic interactions and stability, contributing to our understanding of its potential pharmacokinetic properties (Mary, Pradhan, & James, 2022).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-15-6-12-18(13-7-15)30-24(32)23-22(19-4-2-3-5-20(19)28-23)29-25(30)33-14-21(31)27-17-10-8-16(26)9-11-17/h2-13,28H,14H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUBHCMBFQNEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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